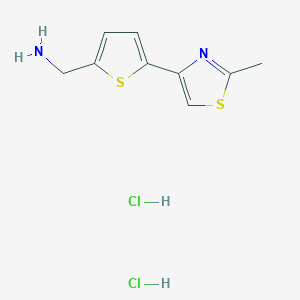

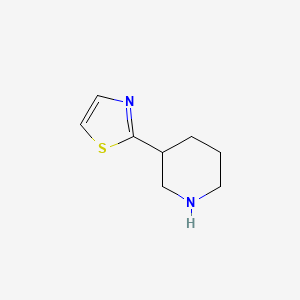

2-(1-氨基乙基)-5-甲基噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the provided papers do not directly discuss this specific compound, they do provide insights into similar thiazole derivatives and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of the thiazole ring followed by subsequent functionalization. For example, the synthesis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines involves the creation of the thiadiazole ring and its fusion with an adamantane moiety . Similarly, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved through the reduction of a precursor compound . These methods suggest that the synthesis of "1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine" could also involve stepwise construction of the thiazole core followed by the introduction of the ethan-1-amine side chain.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray crystallography, as seen in the studies of various thiazole compounds . These structures can exhibit different types of non-covalent interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability of the crystal structure. For instance, the adamantane-thiadiazole hybrids show significant N–H⋯N hydrogen bonding , while the oxadiazol-2-amine derivative forms wave-like two-dimensional molecular layers through intermolecular hydrogen bonds . These findings suggest that "1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine" could also display a complex array of intra- and intermolecular interactions that define its solid-state structure.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiazole ring and the substituents attached to it. The papers provided do not detail specific reactions for the compound , but they do describe the reactivity of similar compounds. For example, the reduction of a benzylidene-thiazol-2-amine to its corresponding amine indicates that redox reactions could be relevant. Additionally, the presence of amino groups in these compounds suggests potential for further derivatization through reactions such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific substituents. The crystallographic studies provide insights into the density, space group, and molecular volume of these compounds . For example, the oxadiazol-2-amine derivative has a density of 1.617 g·cm−3 and crystallizes in the orthorhombic space group Pnma . The antitumor activity of a thiazole derivative also highlights the potential biological relevance of these compounds. These properties are indicative of the types of analyses that would be relevant for "1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine", including its potential pharmacological applications.

科学研究应用

医药应用

噻唑衍生物以其广泛的医药应用而闻名。 它们表现出多种生物活性,包括抗菌、抗逆转录病毒、抗真菌、抗癌、抗糖尿病、抗炎、抗阿尔茨海默病、降压、抗氧化和保肝活性 。2-(1-氨基乙基)-5-甲基噻唑的结构可以进行修饰,以增强这些特性,以用于潜在的药物开发。

农用化学研究

噻唑在农用化学工业中也发挥着重要作用。它们用于合成具有杀虫特性的化合物。 噻唑衍生物的修饰可以导致新农用化学品的开发,这些农用化学品可以帮助保护作物免受害虫和疾病的侵害 .

工业应用

在工业领域,噻唑衍生物被用作感光剂以及橡胶的硫化。 它们有助于改善材料性能,是生产高质量橡胶制品必不可少的 .

材料科学

噻唑化合物是材料科学领域不可或缺的一部分,它们被用于制造液晶、传感器、防晒霜、催化剂、染料、颜料和生色团。 这些应用利用了噻唑的独特化学性质,如芳香性和进行各种化学反应的能力 .

药物化学

在药物化学中,噻唑衍生物在设计和发现新药中很突出。它们存在于几种抗生素中,例如杆菌肽和青霉素,以及合成药物,如短效磺胺类药物磺胺噻唑。 此外,它们还用于抗抑郁药(普拉克索)、抗溃疡剂(尼扎替丁)、抗炎药(美洛昔康)、HIV/AIDS 药物(利托那韦)和癌症治疗药物(噻唑呋喃) .

酶抑制

噻唑衍生物已知可作为酶抑制剂,这对于治疗各种疾病至关重要。 通过抑制特定的酶,这些化合物可以调节生物途径,并在癌症和炎症性疾病等疾病中发挥治疗作用 .

传感器和催化剂的开发

由于其反应位点和芳香性,噻唑衍生物被用于传感器和催化剂的开发。 这些应用在环境监测、工业过程和科学研究中非常重要,这些领域需要精确检测和催化效率 .

偶氮染料和抗生素的合成

噻唑衍生物是偶氮染料和头孢菌素类抗生素合成的组成部分。 偶氮染料广泛用于纺织工业,用于对织物进行染色,而头孢菌素是一类用于治疗各种细菌感染的抗生素 .

安全和危害

The compound has several hazard statements including H227, H302, H312, H315, H318, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

作用机制

Target of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

生化分析

Biochemical Properties

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . This interaction disrupts the replication process, leading to antibacterial effects. Additionally, 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine may interact with other enzymes involved in metabolic pathways, contributing to its diverse biological activities.

Cellular Effects

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities by modulating the expression of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase enzymes . Furthermore, 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine may affect cellular metabolism by interacting with enzymes involved in energy production and utilization.

Molecular Mechanism

The molecular mechanism of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives have been shown to bind to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical processes . For example, the inhibition of DNA gyrase by 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine prevents bacterial DNA replication, leading to antibacterial effects. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine may change over time due to its stability, degradation, and long-term effects on cellular function. Thiazole derivatives are generally stable under standard laboratory conditions, but their stability may be affected by factors such as temperature, pH, and exposure to light . Over time, 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine may undergo degradation, leading to changes in its biological activity. Long-term studies have shown that thiazole derivatives can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies, where the biological activity of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine increases with dosage up to a certain point, beyond which adverse effects become more prominent.

Metabolic Pathways

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives are metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate their biotransformation and elimination from the body . This compound may also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine within cells and tissues involve interactions with transporters and binding proteins. Thiazole derivatives are known to be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cells, 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is influenced by targeting signals and post-translational modifications. Thiazole derivatives may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals present in their structure . These compounds may also undergo post-translational modifications, such as phosphorylation or acetylation, which can affect their activity and function within the cell.

属性

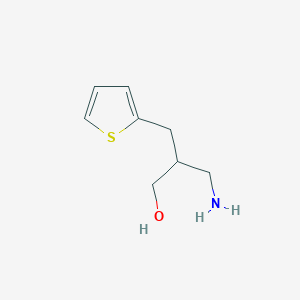

IUPAC Name |

1-(5-methyl-1,3-thiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRXZMUYJYMSDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920458-76-0 |

Source

|

| Record name | 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。